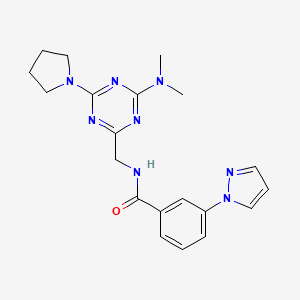

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound featuring diverse functional groups. Such structural complexity suggests this compound may exhibit various biochemical activities, and it is likely to be investigated for its utility in different scientific and industrial applications.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N8O/c1-26(2)19-23-17(24-20(25-19)27-10-3-4-11-27)14-21-18(29)15-7-5-8-16(13-15)28-12-6-9-22-28/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,21,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFMINVKGTWGFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically starts with the preparation of intermediate compounds, followed by a sequence of coupling reactions.

Synthesis of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-methyl chloride.

Coupling this intermediate with 3-(1H-pyrazol-1-yl)benzoic acid in the presence of suitable catalysts.

Industrial Production Methods: Industrial production involves scaling up the laboratory methods, optimizing the reaction conditions for better yield, purity, and cost-efficiency. This process might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Oxidation: Possible at the pyrrolidine ring or dimethylamino group.

Reduction: Reduction can modify certain functional groups, potentially affecting biological activity.

Substitution: Nucleophilic substitution at the triazine ring is feasible given the electron-rich nature of dimethylamino and pyrrolidinyl groups.

Common Reagents and Conditions Used in These Reactions:

Oxidation: Utilizing reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Employing reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Using nucleophiles like amines, alcohols, or thiols in appropriate solvents and temperatures.

Major Products Formed from These Reactions:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted triazines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 0.07 |

| Compound C | Hep-2 | 3.25 |

These compounds demonstrate potential as effective anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Properties

The pyrazole scaffold is recognized for its anti-inflammatory effects. Compounds derived from this structure have been compared to established nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives have shown superior anti-inflammatory activity compared to diclofenac sodium . This suggests that this compound could be explored further for its therapeutic potential in inflammatory diseases.

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions that typically include:

- Formation of the triazine core.

- Introduction of the dimethylamino and pyrrolidine groups.

- Coupling with the pyrazole moiety.

These synthesis routes are crucial for optimizing yield and purity of the final compound .

Biological Mechanisms

The biological mechanisms through which this compound exerts its effects are under investigation. The compound's structure suggests potential interactions with various biological targets such as enzymes involved in cancer progression and inflammation pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A study evaluated a series of pyrazole derivatives against lung cancer cell lines, demonstrating that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity .

Case Study 2: Anti-inflammatory Activity

Research comparing the anti-inflammatory effects of pyrazole derivatives indicated that certain compounds could reduce inflammation markers more effectively than traditional NSAIDs .

Mechanism of Action

The compound’s mechanism of action can vary based on its target. It may interact with biomolecules like proteins, nucleic acids, or cellular membranes, disrupting normal biological processes. The triazine ring could bind to enzyme active sites, while the pyrazole and benzamide moieties might facilitate specific interactions with molecular targets. These interactions can lead to inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

N-(4-dimethylamino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methylbenzamide.

3-(dimethylamino)-6-(pyrrolidin-1-yl)-1,2,5-triazin-4-ylmethylbenzamide.

Uniqueness: N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the inclusion of the pyrazole ring, which can enhance binding affinity and specificity to particular biological targets, potentially leading to more potent and selective biological activities. The triazine ring and benzamide structure also allow for versatile chemical modifications, aiding in the optimization of desired properties in various applications.

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing various studies that highlight its efficacy against cancer cell lines and its mechanism of action.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups that contribute to its biological properties. The key components include:

- Triazine nucleus : Implicated in various biological activities.

- Dimethylamino group : Enhances solubility and bioavailability.

- Pyrrolidine and pyrazole moieties : Known for their roles in modulating biological pathways.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 1.0 | Induces apoptosis via mitochondrial pathway |

| Panc-1 (Pancreatic) | 2.0 | Inhibits cell proliferation |

| A549 (Lung) | 0.5 | Disrupts cell cycle progression |

In a study focusing on triple-negative breast cancer cells (MDA-MB-231), the compound demonstrated a complete disruption of colony growth at concentrations as low as 1 µM . This suggests a potent anticancer activity which warrants further exploration into its mechanisms.

The proposed mechanism of action includes:

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways, leading to programmed cell death in sensitive cancer cells.

- Cell Cycle Arrest : It has been observed to interfere with the cell cycle, particularly inhibiting the G2/M transition, which is crucial for cancer cell proliferation .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also shown promising antimicrobial activity against various pathogens. In vitro studies indicate effectiveness against Gram-positive bacteria and certain fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungicidal |

| Escherichia coli | 32 µg/mL | Bacteriostatic |

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Breast Cancer : A study conducted on MDA-MB-231 cells revealed that treatment with the compound led to a significant reduction in cell viability and colony formation, indicating its potential as a therapeutic agent .

- Case Study on Pancreatic Cancer : In Panc-1 spheroids, the compound exhibited strong cytotoxic effects, suggesting it may overcome challenges associated with drug delivery in solid tumors .

Q & A

Q. How can researchers optimize the synthesis of triazine-pyrazole hybrids like this compound, given potential steric hindrance or competing reactions?

Methodological Answer:

- Statistical Design of Experiments (DoE): Utilize factorial designs to evaluate variables such as reaction temperature, solvent polarity (e.g., water vs. DMF), and stoichiometric ratios of reagents. For example, highlights the use of DoE to minimize experimental runs while capturing interactions between parameters .

- Reaction Monitoring: Employ techniques like TLC, HPLC, or in-situ FTIR to track intermediates and byproducts. shows that unreacted starting materials can persist under suboptimal conditions (e.g., aqueous vs. acidic/alkaline media), necessitating real-time monitoring .

- Example Table:

| Variable Tested | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% yield |

| Temperature | 80°C | Reduced byproducts |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the triazine, pyrrolidine, and pyrazole moieties. and emphasize resolving complex splitting patterns in triazine derivatives .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, especially for the benzamide linker.

- X-ray Crystallography: Reference crystallographic data from structurally related compounds (e.g., pyrazole-pyridazine analogs in ) to validate bond lengths and angles .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction outcomes, such as unexpected stability of intermediates?

Methodological Answer:

- Quantum Chemical Calculations: Apply density functional theory (DFT) to model reaction pathways and identify kinetic/thermodynamic barriers. discusses ICReDD’s approach using quantum calculations to predict reactivity of triazine cores under varying pH or temperature .

- Contradiction Case Study: In , the starting material remained unreacted in acidic/basic conditions. DFT could model protonation states of the dimethylamino group to explain its resistance to hydrolysis .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Fragment-Based Design: Systematically modify substituents (e.g., pyrrolidine vs. piperidine) and use molecular docking to predict binding affinities. and suggest pyrazole-triazine hybrids target enzymes like kinases or GPCRs, requiring SAR mapping .

- Data-Driven SAR: Combine experimental IC50 values with descriptors like logP, polar surface area, and H-bond donors. ’s statistical methods can correlate structural features with bioactivity .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Q. How should researchers interpret conflicting reactivity data in triazine derivatives under acidic vs. basic conditions?

Methodological Answer:

- Mechanistic Hypothesis Testing: Design control experiments to isolate competing pathways (e.g., nucleophilic substitution vs. elimination). ’s failure to hydrolyze the triazine core under HCl/NaOH suggests steric protection by the dimethylamino group .

- pH-Dependent Stability Assays: Measure degradation rates at incremental pH levels. ’s atmospheric chemistry methods (e.g., scavenging kinetics) can be adapted for solution-phase stability studies .

Experimental Design for Novel Applications

Q. What methodologies enable the integration of this compound into heterogenous catalytic systems or materials science?

Methodological Answer:

- Surface Functionalization: Use silane or thiol linkers to anchor the triazine-pyrazole scaffold onto nanoparticles. ’s membrane technologies (RDF2050104) provide frameworks for immobilization .

- Photocatalytic Screening: Test under UV/visible light using TiO2 or MOF matrices. ’s TiO2 photoactivity protocols can be adapted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.